molecular formula C13H16N2O2 B15222636 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol

2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol

Katalognummer: B15222636
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: HOWVJJXVLJBFBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. Quinoline derivatives are renowned for their broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol typically involves the reaction of 6-methoxy-2-methylquinoline with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with enhanced biological activities, such as improved antibacterial and anticancer properties .

Wissenschaftliche Forschungsanwendungen

2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating bacterial infections, malaria, and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial enzymes, disrupt DNA replication in malaria parasites, and induce apoptosis in cancer cells. These effects are mediated through various biochemical pathways, including oxidative stress and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol is unique due to its specific combination of functional groups, which confer enhanced biological activity and versatility in chemical reactions. Its methoxy and ethan-1-ol groups contribute to its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Eigenschaften

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

2-[(6-methoxy-2-methylquinolin-4-yl)amino]ethanol

InChI

InChI=1S/C13H16N2O2/c1-9-7-13(14-5-6-16)11-8-10(17-2)3-4-12(11)15-9/h3-4,7-8,16H,5-6H2,1-2H3,(H,14,15)

InChI-Schlüssel

HOWVJJXVLJBFBU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.